Bis(tert-butylamino)chloro-s-triazine: A Comprehensive Technical Guide
Bis(tert-butylamino)chloro-s-triazine: A Comprehensive Technical Guide
Abstract
This technical guide provides an in-depth examination of the fundamental properties, synthesis, characterization, and handling of Bis(tert-butylamino)chloro-s-triazine. This symmetrical triazine derivative, formally known as N,N'-di-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine, is a key synthetic intermediate and a notable impurity in the production of the widely used herbicide, Terbuthylazine. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a comprehensive understanding of this compound's behavior and characteristics. We will delve into its core physicochemical properties, detail a robust synthetic protocol, explore its reactivity, and outline methods for its analytical determination.
Introduction and Scientific Context
The 1,3,5-triazine (or s-triazine) ring is a privileged scaffold in medicinal chemistry, agrochemicals, and materials science.[1] The electron-deficient nature of the triazine core, resulting from its three nitrogen atoms, makes it susceptible to controlled, sequential nucleophilic aromatic substitution (SNAr).[2][3] This predictable reactivity allows for the precise installation of various functional groups, leading to a vast library of derivatives with diverse applications.[4]
Bis(tert-butylamino)chloro-s-triazine (CAS No. 39605-42-0) is a disubstituted chlorotriazine that serves as a crucial case study in the reactivity of this heterocyclic system. Its primary significance in the scientific literature is as a direct precursor and known impurity in the synthesis of Terbuthylazine, a selective herbicide.[5] Understanding the formation, properties, and detection of Bis(tert-butylamino)chloro-s-triazine is therefore critical for quality control in agrochemical production and for environmental analysis. While not directly implicated in drug development, the synthetic principles and characterization techniques discussed herein are broadly applicable to the synthesis of other biologically active triazine derivatives.[6][7]
Physicochemical and Structural Properties
Bis(tert-butylamino)chloro-s-triazine is a white to off-white solid at room temperature.[5] Its structure is characterized by a central 1,3,5-triazine ring substituted with one chlorine atom and two bulky tert-butylamino groups.
| Property | Value | Reference(s) |
| IUPAC Name | N,N'-di-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine | [5] |
| Synonyms | 2,4-Bis(tert-butylamino)-6-chloro-s-triazine, Terbuthylazine Impurity 1 | [5] |
| CAS Number | 39605-42-0 | [5] |
| Molecular Formula | C₁₁H₂₀ClN₅ | [5] |
| Molecular Weight | 257.76 g/mol | [5] |
| Appearance | White to Off-White Solid | [5] |
| Melting Point | 189-191 °C | [5] |
| Boiling Point | 385.9 ± 25.0 °C (Predicted) | [5] |
| Density | 1.176 ± 0.06 g/cm³ (Predicted) | [5] |
| Solubility | Slightly soluble in Dichloromethane and DMSO | [5] |
| Stability | Hygroscopic | [5] |
Synthesis and Reaction Mechanism
The synthesis of Bis(tert-butylamino)chloro-s-triazine is a classic example of the temperature-controlled sequential nucleophilic aromatic substitution on a cyanuric chloride core. The differential reactivity of the three chlorine atoms on cyanuric chloride allows for a stepwise and controlled reaction.[4]
Underlying Principles of Reactivity
The reactivity of cyanuric chloride is governed by the progressive deactivation of the triazine ring with each nucleophilic substitution. The first chlorine is highly reactive and can be substituted at low temperatures (0-5 °C). The introduction of an electron-donating amino group decreases the electrophilicity of the remaining carbon atoms, necessitating a higher temperature (typically room temperature) for the second substitution. The final chlorine atom requires more forcing conditions, such as elevated temperatures, for substitution.[4]
Experimental Protocol: Synthesis of Bis(tert-butylamino)chloro-s-triazine
This protocol describes the synthesis of Bis(tert-butylamino)chloro-s-triazine from cyanuric chloride and tert-butylamine.
Materials:
-
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)
-
tert-Butylamine
-
Acetone
-
Sodium Bicarbonate (NaHCO₃)
-
Water
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Preparation of the Cyanuric Chloride Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve cyanuric chloride (1.0 equivalent) in acetone. Cool the resulting solution to 0-5 °C in an ice bath.
-
First Nucleophilic Substitution: Slowly add a solution of tert-butylamine (1.0 equivalent) in acetone to the cyanuric chloride solution while maintaining the temperature at 0-5 °C. Stir the reaction mixture vigorously for 1-2 hours at this temperature.
-
Second Nucleophilic Substitution: After the first substitution is complete (can be monitored by TLC), slowly add a second equivalent of tert-butylamine to the reaction mixture. Allow the reaction to warm to room temperature and continue stirring for 12-24 hours.
-
Work-up and Isolation: Add a solution of sodium bicarbonate (2.0 equivalents) in water to neutralize the HCl formed during the reaction. A white precipitate of Bis(tert-butylamino)chloro-s-triazine will form. Filter the precipitate, wash with copious amounts of water, and dry under vacuum to yield the final product.
Reaction Pathway Diagram
Caption: Synthesis of Bis(tert-butylamino)chloro-s-triazine.
Characterization and Analytical Methods
A comprehensive characterization of Bis(tert-butylamino)chloro-s-triazine is essential for its identification and quality control, particularly when it is an impurity in commercial products.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the eighteen equivalent protons of the two tert-butyl groups. A broad singlet corresponding to the N-H protons may also be observed. The exact chemical shift will depend on the solvent used. For similar amino-substituted triazines, the tert-butyl protons typically appear around 1.4-1.6 ppm.
-
¹³C NMR: The carbon NMR spectrum should exhibit signals for the quaternary carbons and the methyl carbons of the tert-butyl groups, as well as signals for the carbon atoms of the triazine ring. The carbon attached to the chlorine will be the most downfield of the triazine carbons. For related compounds, the triazine carbons appear in the range of 160-175 ppm.[8][9][10]
-
-
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for confirming the molecular weight and fragmentation pattern. Using techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 258.76. Fragmentation may involve the loss of the tert-butyl groups or other characteristic cleavages of the triazine ring.[11][12]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching vibrations (around 3400-3200 cm⁻¹), C-H stretching of the alkyl groups (around 2960 cm⁻¹), and C=N stretching of the triazine ring (around 1550-1600 cm⁻¹).[8][13]
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the method of choice for the quantitative analysis of Bis(tert-butylamino)chloro-s-triazine, especially in the context of its detection as an impurity in Terbuthylazine.
Illustrative HPLC Method:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[11]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is typically effective. For example, an isocratic mobile phase of 85:15 (v/v) acetonitrile:water.[11]
-
Flow Rate: 1.0 mL/min.[14]
-
Detection: UV detection at a wavelength of approximately 220-230 nm.[11][14]
-
Retention Time: The retention time will be specific to the exact conditions but will be distinct from Terbuthylazine and other related impurities.
This method can be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) according to standard analytical guidelines.
Reactivity and Stability
The reactivity of Bis(tert-butylamino)chloro-s-triazine is dominated by the remaining chlorine atom. It can undergo a further nucleophilic aromatic substitution reaction, although this requires more forcing conditions (e.g., higher temperatures) than the first two substitutions on cyanuric chloride. This allows for the synthesis of trisubstituted triazines with a third, different nucleophile.
The compound is reported to be hygroscopic and should be stored under an inert atmosphere in a refrigerator.[5] The triazine ring itself is generally stable, but hydrolysis can occur under strongly acidic or basic conditions, which would lead to the replacement of the chlorine atom with a hydroxyl group.
Safety and Handling
As a chlorinated organic compound and a derivative of a herbicide, appropriate safety precautions must be taken when handling Bis(tert-butylamino)chloro-s-triazine.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[6]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust. Avoid contact with skin and eyes.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture due to its hygroscopic nature.[5]
Conclusion
Bis(tert-butylamino)chloro-s-triazine is a fundamentally important molecule for understanding the chemistry of s-triazines. Its synthesis showcases the principles of controlled, sequential nucleophilic aromatic substitution, a cornerstone of heterocyclic chemistry. While its primary role is as an intermediate and impurity in the agrochemical industry, the methodologies for its synthesis, characterization, and analysis are broadly applicable to the development of novel triazine-based compounds for a variety of scientific applications. This guide provides a solid foundation for researchers and scientists working with this and related compounds.
References
- Sobhanzadeh, E., et al. (2012). Determination of Simazine and Terbuthylazine in Olive Oil by High Performance Liquid Chromatography with Ultraviolet Detector. Asian Journal of Chemistry, 24(11), 4831-4834.
- Papadopoulos, N., et al. (2007). Simultaneous Determination of Terbuthylazine and Its Major Hydroxy and Dealkylated Metabolites in Wetland Water Samples Using Solid-Phase Extraction and High-Performance Liquid Chromatography with Diode-Array Detection. Journal of Agricultural and Food Chemistry, 55(18), 7270-7277.
- Banoub, J. H., & Gentil, E. (1993). Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry. Journal of Mass Spectrometry, 28(1), 22-29.
- International Journal of Advance Research, Ideas and Innovations in Technology. (n.d.). Analytical method development of Bromacil + Terbuthylazine pesticide (combination)
- Request PDF. (n.d.). Validation of analytical method for determination of terbuthylazine and s-metolachlor residues in soil.
- BenchChem. (2025). The Versatile Reactivity of 2,4-Dichloro-1,3,5-triazine with Nucleophiles: A Technical Guide for Researchers.
- BenchChem. (2025). mechanism of nucleophilic substitution on dichloro-s-triazines.
- Frontiers in Chemistry. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game.
- El-Faham, A., Sharma, A., & Farooq, M., et al. (2020).
- NIST WebBook. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-.
-
PubChem. (n.d.). N-tert-Butyl-6-chloro-N'-methyl-[5][14]triazine-2,4-diamine.
- NIST WebBook. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-.
- ResearchGate. (2017). The reaction of cyanuric chloride with tertiary amines?.
- Tropical Journal of Pharmaceutical and Life Sciences. (n.d.).
- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- NIST WebBook. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(1,1-dimethylethyl)-.
- ChemicalBook. (n.d.). 1,3,5-Triazine(290-87-9) 13C NMR spectrum.
- PubChem. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(1,1-dimethylethyl)-.
- Sigma-Aldrich. (n.d.). 6-Chloro-2,4-diamino-1,3,5-triazine- 13 C 3.
- PubChem. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-.
- UT Southwestern Medical Center. (n.d.).
- ResearchGate. (n.d.). 13 C-NMR of (R,R)-N,N-bis(3,5-di-tert-butyl-salicyli- dene)-1,2-cyclohexanediamine.
- ChemicalBook. (n.d.). 6-Methyl-1,3,5-triazine-2,4-diamine(542-02-9) 1H NMR spectrum.
- ChemicalBook. (n.d.). 2,4-diamino-6-diallylamino-1,3,5-triazine(91-77-0) 1 h nmr.
- Abass, K., et al. (2021). Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations. Current Drug Metabolism, 22(8), 646-663.
- Fisher Scientific. (2024).
- ChemicalBook. (2025).
- New Jersey Department of Environmental Protection (NJDEP). (n.d.). TRIAZINES.
- ResearchGate. (n.d.).
-
PubChem. (n.d.). N-tert-Butyl-6-chloro-N'-methyl-[5][14]triazine-2,4-diamine.
- MDPI. (2021).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. oaji.net [oaji.net]
- 4. SYNTHESIS OF 2-[3,3′-DI-(TERT-BUTOXYCARBONYL)-AMINODIPROPYLAMINE]-4,6,-DICHLORO-1,3,5-TRIAZINE AS A MONOMER AND 1,3,5-[TRIS-PIPERAZINE]-TRIAZINE AS A CORE FOR THE LARGE SCALE SYNTHESIS OF MELAMINE (TRIAZINE) DENDRIMERS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. 1,3,5-Triazine(290-87-9) 13C NMR spectrum [chemicalbook.com]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(1,1-dimethylethyl)- [webbook.nist.gov]
- 11. ijariit.com [ijariit.com]
- 12. researchgate.net [researchgate.net]
- 13. 2,4-DIAMINO-6-DIETHYLAMINO-1,3,5-TRIAZINE(2073-31-6) 13C NMR spectrum [chemicalbook.com]
- 14. pubs.acs.org [pubs.acs.org]
